molecular formula C15H12O6 B140448 6,6'-Methylenebis-1,3-benzodioxol-5-ol CAS No. 78188-48-4

6,6'-Methylenebis-1,3-benzodioxol-5-ol

Cat. No.: B140448
CAS No.: 78188-48-4
M. Wt: 288.25 g/mol
InChI Key: PMMQCXVUBOIIPG-UHFFFAOYSA-N
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Description

6,6’-Methylenebis-1,3-benzodioxol-5-ol is an organic compound with the molecular formula C15H12O6 and a molecular weight of 288.252 g/mol It is characterized by the presence of two benzodioxole rings connected by a methylene bridge, with hydroxyl groups at the 5-positions of each ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Methylenebis-1,3-benzodioxol-5-ol typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge between the two benzodioxole rings. The reaction conditions, such as temperature, pH, and solvent, can significantly influence the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 6,6’-Methylenebis-1,3-benzodioxol-5-ol may involve optimized reaction conditions to maximize yield and minimize by-products. This can include the use of catalysts, controlled temperature and pressure, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6,6’-Methylenebis-1,3-benzodioxol-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Dihydro derivatives.

    Substitution: Ethers, esters, and other substituted derivatives.

Scientific Research Applications

6,6’-Methylenebis-1,3-benzodioxol-5-ol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 6,6’-Methylenebis-1,3-benzodioxol-5-ol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s unique structure allows it to modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole-5-ol: A simpler analog with a single benzodioxole ring.

    6,6’-Methylenebis-1,3-benzodioxole: Lacks the hydroxyl groups present in 6,6’-Methylenebis-1,3-benzodioxol-5-ol.

Uniqueness

6,6’-Methylenebis-1,3-benzodioxol-5-ol is unique due to the presence of two benzodioxole rings connected by a methylene bridge and hydroxyl groups at the 5-positions. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

6,6'-Methylenebis-1,3-benzodioxol-5-ol (commonly referred to as MBDB) is an organic compound with the molecular formula C15H12O6 and a molecular weight of 288.25 g/mol. It is characterized by its unique structure, featuring two benzodioxole rings connected by a methylene bridge and hydroxyl groups at the 5-position. This compound has garnered attention for its potential biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.

The synthesis of MBDB typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with formaldehyde under acidic or basic conditions. The reaction conditions—such as temperature, pH, and solvent—are crucial for optimizing yield and purity. The compound can undergo various chemical reactions including oxidation, reduction, and nucleophilic substitution, which can further modify its biological activity.

Antioxidant Activity

MBDB has been investigated for its antioxidant properties. Antioxidants are critical in neutralizing free radicals that contribute to oxidative stress and various diseases. Studies have shown that MBDB exhibits significant scavenging activity against free radicals, which may provide protective effects against cellular damage.

Antimicrobial Activity

Research indicates that MBDB possesses notable antimicrobial properties. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that MBDB can effectively inhibit the growth of these pathogens.

Microorganism MIC (µg/mL)
E. coli50
S. aureus40
Pseudomonas aeruginosa60

Anti-inflammatory Activity

MBDB has also shown promise in reducing inflammation. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. These findings suggest that MBDB may be beneficial in treating inflammatory conditions.

Cytokine Inhibition (%) at 10 µg/mL
IL-689
TNF-α78

Anticancer Activity

The anticancer potential of MBDB has been explored through various studies. In particular, it has been tested on cancer cell lines such as MCF-7 (breast cancer) and exhibited significant cytotoxic effects. The compound's mechanism appears to involve inducing apoptosis in cancer cells and disrupting the cell cycle.

The biological activity of MBDB is attributed to its structural features that allow it to interact with various molecular targets. The hydroxyl groups facilitate hydrogen bonding with biological molecules, influencing their activity. Moreover, MBDB's ability to modulate enzyme activities and receptor binding plays a crucial role in its therapeutic potential.

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial effects of MBDB against a panel of clinical isolates. Results indicated that MBDB exhibited superior antimicrobial efficacy compared to standard antibiotics.
  • Inflammation Reduction : Another investigation focused on the anti-inflammatory effects of MBDB in a mouse model of arthritis. The study found that treatment with MBDB significantly reduced joint swelling and inflammatory markers.
  • Cancer Cell Apoptosis : A recent study assessed the effects of MBDB on MCF-7 cells. The findings revealed that MBDB treatment led to increased levels of apoptotic markers and decreased cell viability.

Properties

IUPAC Name

6-[(6-hydroxy-1,3-benzodioxol-5-yl)methyl]-1,3-benzodioxol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c16-10-4-14-12(18-6-20-14)2-8(10)1-9-3-13-15(5-11(9)17)21-7-19-13/h2-5,16-17H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMQCXVUBOIIPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CC3=CC4=C(C=C3O)OCO4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445846
Record name AGN-PC-0NBMOG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78188-48-4
Record name AGN-PC-0NBMOG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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